
7-Chloroisoquinoline-1-carbaldehyde
説明
科学的研究の応用
Synthesis and Biological Activities
7-Chloroisoquinoline-1-carbaldehyde and its analogs have been extensively studied for their ability to serve as building blocks in organic synthesis, leading to compounds with significant biological activities. For instance, derivatives of chloroquinoline have shown promising antibacterial and antioxidant properties. The synthesis of novel 7-chloroquinoline derivatives has demonstrated their potential as antibacterial agents against common pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds showing potent activity comparable to standard antibiotics. Additionally, these compounds have exhibited strong antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (Abdi et al., 2021).
Chemical Modifications and Applications
Chemical modifications of chitosan using chloroquinoline carbaldehydes have highlighted the potential of these compounds in creating novel biomaterials. By synthesizing chitosan Schiff bases with chloroquinoline carbaldehydes, researchers have developed materials with enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activities. These modified biomaterials exhibit increased activity compared to chitosan alone, indicating their potential in medical and biological applications (Haj et al., 2020).
Molecular Docking and Anticancer Potential
Molecular docking studies involving chloroquinoline derivatives have identified potential targets for anticancer therapy. Compounds derived from chloroquinoline carbaldehydes have shown promising results in binding to cancer-related proteins, suggesting their potential as cancer therapeutics. For example, docking analysis of heterocyclic derivatives has shown that these compounds may act as inhibitors of specific enzymes involved in cancer progression, indicating a novel approach for cancer treatment (Ghanei et al., 2016).
Corrosion Inhibition
Quinoline derivatives, including chloroquinoline carbaldehydes, have been evaluated for their corrosion inhibition properties. Studies demonstrate that these compounds can effectively inhibit the corrosion of metals in acidic environments, making them valuable for industrial applications. The mechanisms behind their inhibition capabilities have been explored through both experimental and theoretical approaches, highlighting the multifaceted utility of chloroquinoline derivatives (Lgaz et al., 2017).
Safety and Hazards
将来の方向性
Quinoline derivatives, including 7-Chloroisoquinoline-1-carbaldehyde, have shown potential in various fields, particularly in medicinal chemistry. They have been used in the synthesis of various biologically and pharmaceutically active compounds . Therefore, future research may focus on exploring their potential uses in medicine and other fields.
特性
IUPAC Name |
7-chloroisoquinoline-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-2-1-7-3-4-12-10(6-13)9(7)5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGZRSYWIYBSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)
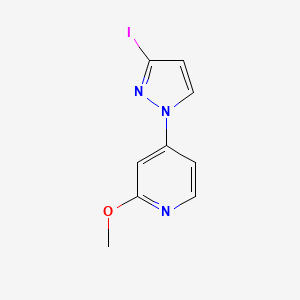

![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)
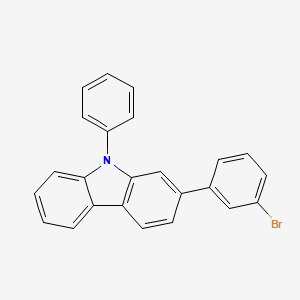

![6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1380620.png)
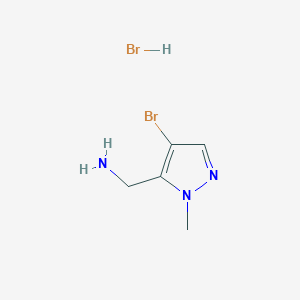
![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)
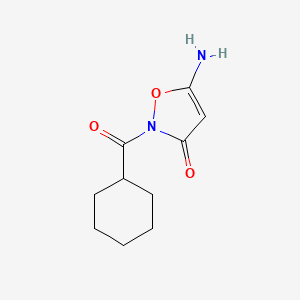
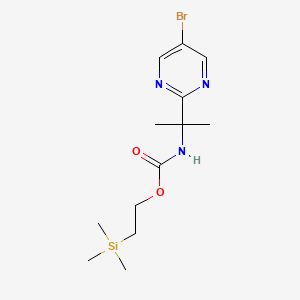
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1380629.png)
![3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1380631.png)
![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)
